Amitraz-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23N3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-methyl-N'-[2-methyl-4-(trideuteriomethyl)phenyl]-N-[[2-methyl-4-(trideuteriomethyl)phenyl]iminomethyl]methanimidamide |
InChI |
InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3/i1D3,2D3 |
InChI Key |
QXAITBQSYVNQDR-WFGJKAKNSA-N |
Synonyms |
N’-(2,4-Dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide-d6; N-Methyl-N’-2,4-xylyl-N-(N-2,4-xylylformimidoyl)formamidine-d6; Acarac-d6; Amigard-d6; Apivar ND-d6; Azaform-d6; BAAM-d6; Ovasyn-d6; Parsec-d6; TCL-d6; Taktic-d |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Amitraz-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitraz-d6 is the deuterated analog of Amitraz, a broad-spectrum acaricide and insecticide belonging to the formamidine chemical class. The inclusion of deuterium atoms (d6) in its structure makes it a valuable tool in various research applications, particularly in pharmacokinetic studies, metabolic fate investigations, and as an internal standard for mass spectrometry-based quantification of Amitraz. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental methodologies, and a visualization of its primary signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that while specific experimental data for this compound is limited, many of its properties can be inferred from its non-deuterated counterpart, Amitraz.
| Property | Value | Reference |
| Chemical Name | N'-[2,4-bis(methyl-d3)phenyl]-N-[[2,4-bis(methyl-d3)phenyl]iminomethyl]-N-methylmethanimidamide | |
| IUPAC Name | N-methyl-N'-[2-methyl-4-(trideuteriomethyl)phenyl]-N-[[2-methyl-4-(trideuteriomethyl)phenyl]iminomethyl]methanimidamide | [1] |
| Molecular Formula | C₁₉H₁₇D₆N₃ | [1] |
| Molecular Weight | 299.44 g/mol | [1] |
| Exact Mass | 299.226858222 Da | [1] |
| Appearance | White to off-white crystalline solid (inferred from Amitraz) | [2] |
| Melting Point | 86-87 °C (for Amitraz) | [2] |
| Water Solubility | Approximately 1 mg/L at 25 °C (for Amitraz) | [2] |
| Organic Solvent Solubility | Soluble in most organic solvents, such as acetone, toluene, and xylene (for Amitraz). | [2] |
| Stability | Unstable under acidic conditions.[2] Stable under normal storage conditions. | [3] |
| XLogP3 | 5.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for its application in research. Below are generalized methodologies for key experiments.
Synthesis of this compound
Reaction Scheme:
(2,4-Dimethyl-d6-aniline) + Triethyl orthoformate + N-methylformamide → this compound + Ethanol + Ethyl formate
General Procedure:
-
To a solution of 2,4-dimethyl-d6-aniline in a suitable solvent (e.g., toluene), add N-methylformamide and triethyl orthoformate.
-
The reaction mixture is heated under reflux.
-
The ethanol and ethyl formate byproducts are removed by distillation.
-
After the reaction is complete, the mixture is cooled, and the product is crystallized from a suitable solvent (e.g., isopropanol).
-
The resulting crystals are filtered, washed, and dried to yield this compound.
Determination of Solubility
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5]
-
Calculation: The solubility is expressed in mg/L or other appropriate units.
Stability Analysis
Methodology for pH Stability:
-
Buffer Preparation: A series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) are prepared.
-
Sample Preparation: A known concentration of this compound is dissolved in each buffer.
-
Incubation: The solutions are stored at a constant temperature and protected from light.
-
Time-Point Analysis: Aliquots are taken at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyzed by a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: The degradation rate constant and half-life at each pH are calculated.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength of approximately 290 nm or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or semi-polar capillary column is suitable.
-
Injector and Detector Temperatures: Optimized based on the instrument and method.
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Mass Analyzer: Quadrupole or ion trap.
-
Note: Due to the thermal lability of Amitraz, careful optimization of GC conditions is necessary to prevent degradation in the injector.
Signaling Pathways
The primary mechanism of action of Amitraz involves its interaction with octopamine receptors in invertebrates and alpha-adrenergic receptors in vertebrates. The deuteration in this compound is not expected to alter these fundamental interactions.
Octopamine Receptor Signaling Pathway (Invertebrates)
Amitraz acts as an agonist at octopamine receptors, which are G-protein coupled receptors (GPCRs). This interaction leads to a cascade of intracellular events, ultimately resulting in neuronal hyperexcitation, paralysis, and death of the target pest. The Octβ2R subtype has been identified as a key target.
Caption: Agonistic action of this compound on invertebrate octopamine receptors.
Alpha-Adrenergic Receptor Signaling Pathway (Vertebrates)
In mammals, Amitraz exhibits agonist activity at α2-adrenergic receptors, which are also GPCRs. This interaction is responsible for its pharmacological and toxicological effects in vertebrates, including sedation, bradycardia, and hypotension.
Caption: Agonistic action of this compound on vertebrate α2-adrenergic receptors.
Conclusion
This compound serves as an indispensable tool for advanced research in drug metabolism and toxicology. This guide provides a foundational understanding of its chemical properties, drawing upon data from its non-deuterated form where necessary. The outlined experimental protocols offer a starting point for researchers to develop and validate their own analytical methods. Furthermore, the visualization of its key signaling pathways provides a clear framework for understanding its mechanism of action at the molecular level. As research progresses, a more comprehensive dataset specific to this compound will undoubtedly emerge, further refining our understanding of this important labeled compound.
References
- 1. This compound | C19H23N3 | CID 126456372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of Amitraz-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a projected methodology for the synthesis and purification of Amitraz-d6. Due to the limited availability of specific literature for the deuterated analog, the protocols detailed herein are adapted from established and well-documented methods for the synthesis of unlabeled Amitraz.[1][2][3][4] This document is intended to serve as a foundational resource for researchers requiring isotopically labeled Amitraz for use as an internal standard in metabolic studies, pharmacokinetic analyses, and environmental monitoring.
Introduction
Amitraz, N,N'-[(Methylimino)dimethylidyne]di-2,4-xylidine, is a broad-spectrum acaricide and insecticide belonging to the formamidine class of chemicals.[2] It is widely used in veterinary medicine and agriculture to control ticks, mites, and other pests. The mechanism of action involves interaction with octopamine receptors in the central nervous system of invertebrates, leading to overexcitation, paralysis, and death.[2]
Stable isotope-labeled internal standards are critical for accurate quantification in mass spectrometry-based analytical methods. This compound, with six deuterium atoms incorporated into the methyl groups of the two 2,4-dimethylphenyl moieties, serves as an ideal internal standard for the analysis of Amitraz residues. Its chemical and physical properties are nearly identical to the unlabeled parent compound, but its increased mass allows for clear differentiation in mass spectrometric analyses.
This guide outlines a one-pot synthesis strategy for this compound, leveraging the commercially available deuterated precursor, 2,4-Dimethyl-d6-aniline.[5] Furthermore, a multi-step purification protocol is presented to ensure the final product meets the high purity requirements for research applications.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction that is a modification of the established synthesis for unlabeled Amitraz.[1][3][4] This approach involves the condensation of a deuterated aniline derivative with N-methylformamide and triethyl orthoformate.
Synthesis Pathway
The proposed reaction proceeds via the formation of intermediate formimidate esters from the reaction of 2,4-Dimethyl-d6-aniline and triethyl orthoformate. Subsequent reaction with N-methylformamide leads to the formation of the final this compound product. The overall reaction is depicted below.
Caption: Proposed one-pot synthesis pathway for this compound.
Experimental Protocol: Synthesis
Disclaimer: This projected protocol is for research purposes only and should be performed by qualified personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials and Reagents:
-
2,4-Dimethyl-d6-aniline (d6-2,4-Xylidine)
-
Triethyl orthoformate
-
N-Methylformamide
-
Anhydrous Toluene (optional, as solvent)
-
Lewis acid catalyst (e.g., Zinc Chloride, optional)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 2,4-Dimethyl-d6-aniline (2.0 equivalents), N-methylformamide (1.2 equivalents), and triethyl orthoformate (2.2 equivalents).
-
Initial Heating: Begin stirring the mixture and slowly heat the flask using a heating mantle.
-
Distillation of Byproducts: As the reaction temperature increases to approximately 95-120°C, ethanol will begin to distill off. Continue to slowly raise the temperature to facilitate the removal of ethanol and later, ethyl formate, which will distill at higher temperatures.[1][4]
-
Reaction Progression: Once the majority of the volatile byproducts have been removed, increase the temperature to 180-190°C and allow the reaction to reflux for 3-5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling: After the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature. The resulting product will be crude this compound, likely as a dark, oily residue or semi-solid.
Quantitative Data: Synthesis
The following table provides a template for recording the quantitative data from the synthesis of this compound.
| Parameter | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio (Equiv.) | Quantity (mmol) | Mass (g) or Volume (mL) |
| Reactants | |||||
| 2,4-Dimethyl-d6-aniline | C₈H₅D₆N | 127.23 | 2.0 | User Input | User Input |
| N-Methylformamide | C₂H₅NO | 59.07 | 1.2 | User Input | User Input |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 2.2 | User Input | User Input |
| Product | |||||
| This compound (Theoretical) | C₁₉H₁₇D₆N₃ | 299.45 | 1.0 | Calculated | Calculated |
| Crude this compound (Actual) | C₁₉H₁₇D₆N₃ | 299.45 | - | - | User Input |
| Yield | |||||
| Theoretical Yield (g) | - | - | - | - | Calculated |
| Actual Yield (g) | - | - | - | - | User Input |
| Percentage Yield (%) | - | - | - | - | Calculated |
Proposed Purification of this compound
The purification of the crude this compound product is essential to remove unreacted starting materials, byproducts, and any degradation products. A multi-step approach involving crystallization followed by solid-phase extraction is proposed to achieve high purity.
Purification Workflow
The purification process begins with a primary purification step of crystallization to remove the bulk of impurities, followed by a secondary, more refined purification using solid-phase extraction for trace impurity removal.
Caption: Proposed multi-step purification workflow for this compound.
Experimental Protocol: Purification
3.2.1 Step 1: Crystallization
Materials and Reagents:
-
Crude this compound
-
Isopropanol
-
Beaker or Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (Buchner funnel, filter paper, filter flask)
-
Ice bath
Procedure:
-
Dissolution: Transfer the crude this compound into a beaker and add a minimal amount of hot isopropanol to dissolve the solid.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
3.2.2 Step 2: Solid-Phase Extraction (SPE)
For achieving higher purity, the crystallized this compound can be further purified using SPE. The choice of sorbent (e.g., normal-phase silica or reverse-phase C18) will depend on the nature of the remaining impurities.
Materials and Reagents:
-
Crystallized this compound
-
SPE cartridge (e.g., Silica gel or C18)
-
Appropriate solvents for conditioning, loading, washing, and elution (e.g., hexane, ethyl acetate, methanol, acetonitrile)
-
SPE manifold
Procedure (Example using Silica SPE):
-
Conditioning: Condition the silica SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.
-
Loading: Dissolve the crystallized this compound in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and load it onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute any non-polar impurities.
-
Elution: Elute the this compound using a solvent of moderate polarity (e.g., a mixture of hexane and ethyl acetate). The optimal solvent ratio should be determined by TLC analysis.
-
Solvent Removal: Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final purified this compound.
Quantitative Data: Purification
This table serves as a template for tracking the quantitative aspects of the purification process.
| Parameter | Mass (g) | Purity (by HPLC/GC-MS, %) | Recovery (%) |
| Input | |||
| Crude this compound | User Input | User Input | - |
| After Crystallization | |||
| Crystallized this compound | User Input | User Input | Calculated |
| After SPE | |||
| Final Pure this compound | User Input | User Input | Calculated |
| Overall Recovery | - | - | Calculated |
Conclusion
This technical guide provides a detailed, albeit projected, framework for the synthesis and purification of this compound. By adapting the well-established one-pot synthesis of Amitraz with the commercially available deuterated starting material, 2,4-Dimethyl-d6-aniline, researchers can produce this valuable internal standard. The proposed multi-step purification process, combining crystallization and solid-phase extraction, is designed to yield a final product of high purity suitable for sensitive analytical applications. It is imperative that researchers validate these proposed methods in their own laboratories and use appropriate analytical techniques to characterize the final product and confirm its isotopic and chemical purity.
References
Commercial Suppliers of High-Purity Amitraz-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity deuterated Amitraz (Amitraz-d6), its mechanism of action, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalytical studies.
Commercial Availability of High-Purity this compound
High-purity this compound is available from several reputable suppliers of reference standards and research chemicals. The following table summarizes key information for some of the prominent commercial sources. While specific lot purities and isotopic enrichments are detailed in the Certificate of Analysis (CoA) provided with the product, the suppliers listed below are known for their quality management systems, often with accreditations such as ISO 17034.
| Supplier | Product Name | Catalog Number (Example) | Available Quantities (Examples) | Quality Standards |
| LGC Standards | This compound | TRC-A633322 | 2.5 mg, 25 mg | Provides a comprehensive Certificate of Analysis with each product.[1][2][3][4] |
| Santa Cruz Biotechnology, Inc. | This compound | sc-##### | Inquire for details | Product data sheets and CoAs are available upon request.[5][6] |
| Shimadzu Chemistry & Diagnostics | This compound | Inquire for details | Custom synthesis and pack sizes may be available. | Full compound certification and re-analysis services are offered, including a comprehensive CoA.[7][8] |
| Cerilliant Corporation (a part of MilliporeSigma) | Amitraz solutions | Inquire for details | Typically supplied as certified solutions. | Products are supported by a comprehensive CoA, with accreditations to ISO Guide 34 and ISO/IEC 17025.[9][10] |
Mechanism of Action: Signaling Pathways
Amitraz exerts its biological effects primarily through its agonistic activity on two main classes of G protein-coupled receptors (GPCRs): octopamine receptors in invertebrates and α2-adrenergic receptors in vertebrates.[11][12] Its insecticidal and acaricidal properties are largely attributed to the disruption of normal neurotransmission in target pests, leading to overexcitation, paralysis, and death.[13]
Octopamine Receptor Signaling in Invertebrates
In insects and mites, amitraz and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), are potent agonists of octopamine receptors.[14][15] These receptors are the invertebrate counterparts to the vertebrate adrenergic receptors. Activation of octopamine receptors can lead to downstream signaling cascades involving both cyclic AMP (cAMP) and intracellular calcium (Ca2+) mobilization, depending on the receptor subtype (α- and β-adrenergic-like).[14][15] The differential activation of these receptor subtypes contributes to the compound's toxicity in target organisms.[14][15][16][17][18]
α2-Adrenergic Receptor Signaling in Vertebrates
In mammals, amitraz acts as an agonist at α2-adrenergic receptors, which are also GPCRs.[11][19][20] These receptors are located both presynaptically on noradrenergic neurons and postsynaptically in various tissues. Presynaptic activation of α2-adrenergic receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow.[12] This mechanism is responsible for many of the toxic effects observed in mammals, such as sedation, bradycardia, and hypotension.[20] The signaling cascade involves the inhibition of adenylyl cyclase by the Gαi subunit of the G protein, resulting in decreased intracellular cAMP levels.
Experimental Protocols for the Analysis of Amitraz
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of amitraz in complex biological matrices by compensating for matrix effects and variations in sample preparation and instrument response. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Modified QuEChERS Protocol for Biological Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[21][22][23][24][25] The following is a modified protocol suitable for matrices like eggs or tissues.[26]
Materials:
-
Homogenized sample (e.g., egg, tissue)
-
This compound internal standard solution
-
Acetonitrile (MeCN)
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 5 mL of water and vortex for 1 minute.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 10 minutes to ensure thorough extraction.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately vortex for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube.
-
Vortex for 30 seconds to facilitate the cleanup process.
-
Centrifuge at ≥5000 x g for 2 minutes.
-
Collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example): [26][27][28]
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amitraz: Precursor ion (Q1) m/z 294.2 → Product ions (Q3) m/z 122.1, 264.2
-
This compound: Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 128.1
-
Note: Specific MRM transitions should be optimized for the instrument being used.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Amitraz in a biological sample using this compound as an internal standard is depicted below.
This technical guide provides a foundational understanding for researchers working with high-purity this compound. For specific applications, it is imperative to consult the supplier's Certificate of Analysis and to validate the analytical method according to the relevant regulatory guidelines.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. Amitraz | CAS 33089-61-1 | LGC Standards [lgcstandards.com]
- 3. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. cerilliant.com [cerilliant.com]
- 10. cerilliant.com [cerilliant.com]
- 11. researchgate.net [researchgate.net]
- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]
- 18. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute and chronic effects of the pesticide amitraz on alpha 2-adrenoceptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Central and peripheral alpha-adrenoceptor actions of amitraz in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. weber.hu [weber.hu]
- 22. QuEChERS: Home [quechers.eu]
- 23. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 24. maxisci.com [maxisci.com]
- 25. nucleus.iaea.org [nucleus.iaea.org]
- 26. sciex.com [sciex.com]
- 27. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]
- 28. researchgate.net [researchgate.net]
Amitraz-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Amitraz-d6, a deuterated isotopologue of the formamidine pesticide Amitraz. Given the limited availability of stability data specific to this compound, this guide draws upon comprehensive data for unlabeled Amitraz and supplements it with specific recommendations for the deuterated standard. The information presented here is critical for ensuring the integrity and accuracy of research and analytical applications involving this compound.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Chemical Name | N'-(2,4-Dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide-d6 | LGC Standards |
| Molecular Formula | C₁₉H₁₇D₆N₃ | LGC Standards |
| Molecular Weight | 299.44 g/mol | LGC Standards |
| Appearance | White to pale yellow crystalline solid | Inferred from Amitraz data |
| Storage Temperature | -20°C | LGC Standards |
Stability Profile
The stability of this compound is expected to be comparable to that of unlabeled Amitraz. The primary degradation pathway for Amitraz is hydrolysis, which is significantly influenced by pH. It is also susceptible to degradation by light and microorganisms.
General Storage Recommendations
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information for both the deuterated and non-deuterated forms:
| Condition | Recommendation | Rationale | Source |
| Temperature | -20°C | Recommended for the neat, solid form of this compound to minimize degradation. | LGC Standards |
| Cool, well-ventilated place | General recommendation for Amitraz formulations to prevent heat-related degradation. | [1][2][3] | |
| Container | Properly labeled, tightly closed containers | Prevents contamination and exposure to moisture and air. | [1][2][3] |
| Light Exposure | Store in the dark/protect from light | Amitraz is known to be sensitive to light, which can accelerate degradation. | [4] |
| Moisture | Keep away from water and moisture | Hydrolysis is a primary degradation pathway. | [4][5] |
| Incompatibilities | Avoid strong oxidizing agents and acidic conditions | Amitraz is unstable in acidic conditions and can react with strong oxidizers. | [5] |
Shelf Life
Specific shelf-life data for this compound is not publicly available. However, for a 98% technical grade of unlabeled Amitraz, stability has been demonstrated for at least two years under controlled conditions (30±2°C/65±5%RH and 40±2°C/75±5%RH)[6]. One supplier of a formulated Amitraz product suggests a minimum shelf life of two years under recommended storage conditions[7]. For this compound stored at the recommended -20°C in a tightly sealed container, a shelf life of at least two years can be reasonably expected. It is crucial to monitor the purity of the standard over time, especially if it is frequently removed from storage or if the container seal is compromised.
Degradation Pathways
Amitraz primarily degrades through hydrolysis. The degradation products are dependent on the pH of the environment. Under acidic conditions, hydrolysis is rapid.[4][5] The main degradation products identified are:
-
2,4-Dimethylaniline (DMA)
-
N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF)
-
2,4-dimethylphenylformamide (DMF)
The following diagram illustrates the general degradation pathway of Amitraz.
Caption: General degradation pathway of Amitraz via hydrolysis.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and quantification of the parent compound and its degradation products.
HPLC Method for Amitraz Analysis
This method is adapted from procedures used for the analysis of Amitraz in various matrices and can be used for stability testing.
Objective: To quantify the concentration of this compound and its degradation products over time under specific storage conditions.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Source |
| Column | Waters XTerra RP18 (4.8 x 250 mm, 5 µm) or equivalent C18 column | |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 290 nm | |
| Injection Volume | 20 µL | [8] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation (for stability study):
-
Store aliquots of this compound under the desired stability conditions (e.g., -20°C, 4°C, room temperature, elevated temperature, exposure to light).
-
At specified time points, dissolve a known amount of the stored this compound in acetonitrile to a final concentration within the calibration range.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the formation of degradation products, which can be tentatively identified by comparing their retention times to those of known degradation product standards.
GC-MS Method for Amitraz and Degradation Product Analysis
GC-MS is a powerful technique for the simultaneous detection of Amitraz and its degradation products.
Objective: To identify and quantify this compound and its primary degradation products (DMA, DMPF, DMF) during a stability study.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Condition | Source |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | [9] |
| Carrier Gas | Helium | [9] |
| Injector Temperature | 250°C | [8] |
| Oven Program | Initial temperature 50°C for 2 min, ramp at 15°C/min to 320°C, hold for 20 min | [8] |
| MS Interface Temp. | 250°C | [8] |
| Acquisition Mode | Full scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) | [10] |
| Monitored Ions (SIM) | For Amitraz: m/z 293, 162, 121. For degradation products (e.g., DMA): m/z 121, 120, 106, 77. Note: For this compound, the molecular ion and fragment masses will be shifted. | [10] |
Procedure:
-
Standard and Sample Preparation: As described in the HPLC method, but using an appropriate solvent for GC-MS analysis (e.g., acetone or hexane).
-
Analysis: Inject the prepared samples into the GC-MS system.
-
Identification and Quantification: Identify this compound and its degradation products based on their retention times and mass spectra. Quantify using a calibration curve prepared from standards.
The following diagram illustrates a typical workflow for a stability study of this compound.
Caption: Workflow for a stability study of this compound.
Conclusion
While specific stability data for this compound is scarce, a comprehensive understanding of its stability can be inferred from the extensive data available for unlabeled Amitraz. The primary recommendation is to store this compound at -20°C in a tightly sealed container, protected from light and moisture . Under these conditions, the compound is expected to be stable for at least two years. For applications requiring the highest accuracy, it is advisable to periodically assess the purity of the standard using the analytical methods outlined in this guide. Researchers should be aware of the potential for hydrolysis, especially when preparing solutions, and it is good practice to prepare fresh solutions for each use.
References
Amitraz-d6 CAS number and chemical identifiers
This technical guide provides an in-depth overview of Amitraz-d6, a deuterated isotopologue of the formamidine pesticide Amitraz. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, and insights into the broader mechanism of action and analytical methodologies related to Amitraz.
Chemical Identifiers and Properties
This compound is primarily utilized as an internal standard in analytical and research applications for the quantification of Amitraz. The deuterium labeling provides a distinct mass spectrometric signature, enabling precise measurement.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| CAS Number | 2734300-36-6 | [1] |
| Unlabeled CAS Number | 33089-61-1 | [2][3] |
| Molecular Formula | C₁₉H₁₇D₆N₃ | [1][2] |
| Molecular Weight | 299.44 g/mol | [1][2] |
| IUPAC Name | N-methyl-N'-[2-methyl-4-(trideuteriomethyl)phenyl]-N-[[2-methyl-4-(trideuteriomethyl)phenyl]iminomethyl]methanimidamide | [4] |
| InChI | InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3/i1D3,2D3 | [4] |
| InChIKey | QXAITBQSYVNQDR-WFGJKAKNSA-N | [4] |
| Canonical SMILES | [2H]C([2H])([2H])C1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C([2H])([2H])[2H])C)C | [4] |
| Synonyms | N'-(2,4-Dimethylphenyl)-N-[[(2,4-dimethylphenyl)imino]methyl]-N-methylmethanimidamide-d6, HY-B1111S, CS-0372915 | [1][4] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Citation |
| Exact Mass | 299.226858222 Da | [4] |
| XLogP3 | 5.5 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area | 28 Ų | [4] |
Mechanism of Action
Amitraz exerts its biological effects primarily through its interaction with specific neurotransmitter receptors. Its effectiveness as an acaricide and insecticide stems from its potent activity on the nervous systems of invertebrates, while its toxicity in mammals is also linked to related receptor systems. The primary mechanisms of action include:
-
Octopamine Receptor Agonism: In invertebrates such as mites and ticks, amitraz and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), act as potent agonists of octopamine receptors.[2][4] Octopamine is the invertebrate equivalent of norepinephrine. The activation of these G protein-coupled receptors (GPCRs) leads to over-excitation of the nervous system, resulting in paralysis and death of the parasite.[3][5] Studies have shown that amitraz can activate multiple subtypes of octopamine receptors.[2][4]
-
Alpha-Adrenergic Receptor Agonism: In mammals, amitraz exhibits agonist activity at α-adrenergic receptors, particularly the α2-adrenergic subtype.[3][6] This interaction is responsible for most of the toxic effects observed in mammals, which include central nervous system depression, bradycardia, hypotension, and hypothermia.[3] Amitraz has been shown to stimulate both α1- and α2-adrenoceptors to produce vascular constriction.[1]
-
Inhibition of Monoamine Oxidase (MAO): Amitraz has been reported to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.[3][7]
The selective toxicity of amitraz towards invertebrates is partly explained by the differential sensitivity of the target receptors. For instance, the honeybee octopamine receptor (Octβ2R) is less sensitive to amitraz than the corresponding receptor in the Varroa mite.[2]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Amitraz's action on octopamine and α-adrenergic receptors.
Caption: Invertebrate Octopamine Receptor Signaling Pathway for Amitraz.
References
- 1. Central and peripheral alpha-adrenoceptor actions of amitraz in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amitraz - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Methodological & Application
Protocol for the Quantification of Amitraz Residues Using Isotope Dilution Mass Spectrometry with Amitraz-d6
Application Note
This document provides a detailed protocol for the quantitative analysis of Amitraz, a formamidine pesticide, in fruit and vegetable matrices. The method employs an isotope dilution technique using Amitraz-d6 as an internal standard, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Amitraz is susceptible to degradation into several metabolites, principally N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF), N-(2,4-dimethylphenyl)formamide (DMF), and 2,4-dimethylaniline (DMA). Regulatory frameworks, such as the European Union Maximum Residue Limit (MRL) definition, often require the determination of the sum of Amitraz and all its metabolites that contain the 2,4-dimethylaniline moiety, expressed as Amitraz. This protocol focuses on the accurate quantification of the parent Amitraz compound, with the understanding that the analysis of its metabolites may also be required and can be integrated into the same analytical run.
The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision in residue analysis.[1][2] This internal standard closely mimics the chemical behavior of the native Amitraz analyte throughout the sample preparation and analysis process. By adding a known amount of this compound at the beginning of the extraction, any variations in extraction efficiency, sample matrix effects, or instrument response are effectively compensated for, leading to more reliable and robust quantification.
This method is intended for researchers in food safety, contract research organizations, and regulatory laboratories involved in pesticide residue monitoring.
Experimental Protocols
Scope
This protocol is applicable to the determination of Amitraz residues in high-moisture fruit and vegetable matrices (e.g., pears, apples, tomatoes, cucumbers).
Principle
A homogenized sample is spiked with a known amount of this compound internal standard solution. The sample is then subjected to a QuEChERS extraction using acetonitrile and a salt mixture to partition the analytes into the organic phase. The extract is subsequently cleaned up using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the native Amitraz to the this compound internal standard and comparing it against a matrix-matched calibration curve.
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade).
-
Standards: Amitraz (analytical standard, >99% purity), this compound (internal standard, >98% purity).
-
Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
Standard Solutions:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of Amitraz and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create calibration standards.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the internal standard stock solution with acetonitrile. The final concentration should be chosen to provide a clear and stable signal in the final extract.
-
-
Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, LC-MS/MS system.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize the fruit or vegetable sample until a uniform consistency is achieved.
-
Weighing and Spiking: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. Add a precise volume (e.g., 100 µL) of the this compound internal standard spiking solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.[3]
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The choice of sorbents can be optimized depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract (e.g., 1 mL).
-
Evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly dilute with an appropriate solvent (e.g., mobile phase starting conditions) for LC-MS/MS analysis.
-
Transfer the final solution to an autosampler vial for injection.
-
LC-MS/MS Analysis
The following are typical starting parameters and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Amitraz, then return to initial conditions. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
| Desolvation Gas | Nitrogen, ~800 L/hr at ~350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Amitraz | 294.2 | 122.1 | 163.1 | Optimized (e.g., 20-35) |
| This compound | 300.2 | 122.1 | 169.1 | Optimized (e.g., 20-35) |
Note: The precursor ion for this compound is shifted by +6 Da compared to Amitraz. The product ions may or may not shift depending on which part of the molecule contains the deuterium labels. The transitions provided are predictive and must be empirically optimized on the specific instrument.
Calibration and Quantification
Prepare matrix-matched calibration standards by spiking known concentrations of the Amitraz working standard solutions into blank matrix extracts that have undergone the full sample preparation procedure (including the addition of the internal standard). This approach compensates for any matrix effects that are not fully corrected by the internal standard.
Construct a calibration curve by plotting the peak area ratio of Amitraz to this compound against the concentration of Amitraz. The concentration of Amitraz in the samples is then calculated using the regression equation from this curve.
Data Presentation
The following table summarizes typical performance data for the analysis of Amitraz in various matrices using LC-MS/MS with an internal standard.
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Pears | 0.05 mg/kg (50) | 96 - 118 | < 9.5 | N/A | Hepperle et al., 2015 |
| Pears | 0.5 mg/kg (500) | 100 - 120 | < 5.2 | N/A | Hepperle et al., 2015 |
| Fruits & Vegetables | 0.5 | 62.5 - 105.0 | 7.5 - 17.6 | 0.01 - 0.4 | Se Pu, 2019[4] |
| Fruits & Vegetables | 5.0 | 62.5 - 105.0 | 7.5 - 17.6 | 0.01 - 0.4 | Se Pu, 2019[4] |
| Fruits & Vegetables | 20.0 | 62.5 - 105.0 | 7.5 - 17.6 | 0.01 - 0.4 | Se Pu, 2019[4] |
| Honey | 5.0 | > 80 | < 10 | 5 | Xu et al., 2009[5] |
| Honey | 10.0 | > 80 | < 10 | 5 | Xu et al., 2009[5] |
| Honey | 20.0 | > 80 | < 10 | 5 | Xu et al., 2009[5] |
| Whole Blood | 3 levels | 90.2 - 104.5 | < 15 | 2 | Li et al., 2014[6] |
N/A: Not available in the cited abstract. Data may be presented for the sum of Amitraz and its metabolites.
Mandatory Visualization
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of Amitraz-d6 in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and clean-up of Amitraz-d6 from various environmental matrices prior to analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated analog of the formamidine pesticide Amitraz, is commonly used as an internal standard in analytical methods to ensure accurate quantification by correcting for analyte loss during sample preparation and for matrix effects.
Introduction
Accurate determination of pesticide residues in environmental samples is crucial for assessing environmental contamination and ensuring food safety. Environmental matrices such as soil, water, and sediment are complex and require robust sample preparation techniques to isolate target analytes and remove interfering substances. The use of isotopically labeled internal standards, such as this compound, is a widely accepted practice to improve the accuracy and precision of quantitative analysis.[1][2][3] The sample preparation methods for this compound are analogous to those for native Amitraz. This document outlines two primary and effective techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Amitraz and its metabolites in various environmental matrices. While specific data for this compound is limited in publicly available literature, the recovery and detection limits for the non-deuterated form provide a strong indication of the expected performance for the deuterated analog when used as an internal standard.
Table 1: Recovery Data for Amitraz and Metabolites in Environmental Matrices
| Matrix | Sample Preparation Method | Analyte | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Water | QuEChERS | Atrazine, Fipronil, Endosulfan | 0.1 mg L⁻¹ | 63 - 116 | < 12 | [4] |
| Sediment | QuEChERS | Atrazine, Fipronil, Endosulfan | 0.1 mg kg⁻¹ | 48 - 115 | < 16 | [4] |
| Pears | QuEChERS | Amitraz, DMPF | 0.05 - 0.5 mg kg⁻¹ | 96 - 120 | < 9.5 | [5] |
| Soil | QuEChERS | 216 Pesticides | Not Specified | 87% (soft matrix effect) | Not Specified | [6] |
| Urine | SPE (C18) | Amitraz | 0.05 - 1.0 µg/mL | 66 - 89 | 3.3 - 4.8 | [7] |
| Urine | SPE (C18) | 2,4-dimethylaniline | 0.05 - 1.0 µg/mL | 75 - 89 | 1.5 - 2.4 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Amitraz and Metabolites
| Matrix | Analytical Method | Analyte | LOD | LOQ | Reference |
| Water | GC-MS | Pesticides | < 0.003 mg L⁻¹ | Not Specified | [4] |
| Sediment | GC-MS | Pesticides | < 0.02 mg kg⁻¹ | Not Specified | [4] |
| Urine | GC-MS | Amitraz and metabolites | 0.0024 - 0.024 ng/mL | Not Specified | [7] |
| Air | GC-MS | Amitraz | 0.01 µg/m³ | Not Specified | [8] |
| Air | GC-MS | 2,4-dimethylaniline | 0.009 µg/m³ | Not Specified | [8] |
Experimental Protocols
Protocol 1: QuEChERS Method for Soil and Sediment Samples
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis in solid matrices.[4][9][10][11]
Materials:
-
Homogenized soil or sediment sample
-
Deionized water
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Hydration: Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube. Add a specific volume of deionized water to hydrate the sample, especially for dry matrices. A common ratio is 2:1 water to sample weight.[11]
-
Internal Standard Spiking: Spike the sample with an appropriate volume of this compound standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The salt composition can be adjusted based on the specific method variation.[4]
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile phase.
-
-
Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the organic layer from the solid matrix and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. A common combination for soil and sediment is 330 mg PSA, 330 mg C18, and anhydrous MgSO₄.[4] PSA removes polar matrix components, while C18 removes non-polar interferences.
-
Vortex the tube for 1 minute.
-
-
Final Centrifugation and Collection:
-
Centrifuge the d-SPE tube at 3000 rpm for 5 minutes.
-
Carefully collect the supernatant (cleaned extract) and transfer it to a vial for analysis by GC-MS or LC-MS/MS.
-
Experimental Workflow for QuEChERS Sample Preparation
Caption: Workflow for QuEChERS extraction and cleanup of this compound.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly effective technique for the extraction and pre-concentration of analytes from liquid samples like water.[12][13] It allows for high recovery and clean extracts.
Materials:
-
Water sample (e.g., 500 mL)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Nitrogen evaporator
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of dichloromethane (or ethyl acetate), followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Spike the water sample with the this compound internal standard.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes from the cartridge by passing 5-10 mL of dichloromethane or ethyl acetate through the cartridge. Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.[13]
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase) for the analytical instrument.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Logical Relationship for SPE Sample Preparation
Caption: Logical steps for Solid-Phase Extraction of this compound.
Discussion
The choice between QuEChERS and SPE will depend on the specific matrix, the number of samples, and the available equipment. QuEChERS is generally faster and uses less solvent, making it ideal for high-throughput laboratories analyzing solid samples.[9][14] SPE provides a higher degree of cleanup and concentration, which can be advantageous for achieving very low detection limits in liquid samples.[12]
Matrix Effects: Environmental matrices can cause signal suppression or enhancement in mass spectrometry-based detection methods.[6][14] The use of a deuterated internal standard like this compound is the most effective way to compensate for these matrix effects, as it co-elutes with the analyte of interest and experiences similar ionization effects.[1][2][3]
Stability of Amitraz: It is important to note that Amitraz is unstable under acidic conditions.[15] Therefore, sample pH should be considered during collection, storage, and preparation. The stability of Amitraz in samples during storage should also be evaluated.[16]
These protocols provide a solid foundation for the sample preparation of this compound in environmental matrices. Method validation, including the assessment of recovery, precision, linearity, and matrix effects, should be performed in the specific matrix of interest to ensure data quality and reliability.
References
- 1. Quantification of estrogenic mycotoxins at the ng/L level in aqueous environmental samples using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Restek - Blog [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: UPLC-QTOF Method for Simultaneous Analysis of Amitraz and its Metabolites using Amitraz-d6
Abstract
This application note presents a detailed and robust UPLC-QTOF (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) method for the simultaneous identification and quantification of the pesticide Amitraz and its primary metabolites: N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), 2,4-dimethylformamidine (DMF), and 2,4-dimethylaniline (DMA). The method utilizes Amitraz-d6 as an internal standard (ISTD) to ensure high accuracy and precision. This protocol is specifically tailored for the analysis of fruit and vegetable matrices, providing a reliable workflow for researchers, scientists, and professionals in drug development and food safety.
Introduction
Amitraz is a widely used formamidine pesticide and acaricide in agriculture and veterinary medicine.[1][2] Due to its potential toxicity to mammals, monitoring its residue levels and those of its metabolites in food products is crucial for consumer safety.[1][3] Amitraz can degrade or be metabolized into several products, with DMPF, DMF, and DMA being the most significant.[3][4][5] The comprehensive analysis of both the parent compound and its metabolites is often required for regulatory purposes.[6][7] This application note details a highly sensitive and selective UPLC-QTOF method that allows for the simultaneous analysis of Amitraz and its key metabolites in a single chromatographic run, employing this compound as an internal standard for accurate quantification. The use of UPLC provides excellent chromatographic resolution, while QTOF mass spectrometry offers high mass accuracy and the ability to perform both targeted and non-targeted screening.[8][9]
Metabolic Pathway of Amitraz
Amitraz undergoes a stepwise degradation and metabolic process. It initially metabolizes into DMPF and DMF, which are subsequently converted to DMA.[3][4][10] Understanding this pathway is essential for identifying the correct target analytes for residue monitoring.
Figure 1: Metabolic degradation pathway of Amitraz.
Experimental Workflow
The analytical workflow encompasses sample preparation using the QuEChERS method, followed by UPLC-QTOF analysis and data processing.
Figure 2: Overview of the experimental workflow.
Experimental Protocols
Materials and Reagents
-
Standards: Amitraz, DMPF, DMF, DMA, and this compound (all >98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.
-
Dispersive SPE: Primary secondary amine (PSA) sorbent.
-
Sample Matrix: Fruits or vegetables (e.g., pears, apples, citrus fruits).[11][12]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing Amitraz, DMPF, DMF, and DMA by diluting the stock solutions with acetonitrile.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.[3]
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extracts with the working standard mixture and the internal standard working solution to achieve final concentrations ranging from 0.5 to 200 ng/mL.
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Cap and shake vigorously for 1 minute.
-
First Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing MgSO₄ and PSA sorbent. Vortex for 30 seconds.
-
Second Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 2 minutes.
-
Final Extract: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-QTOF analysis.
UPLC-QTOF Method Parameters
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 8-10 min, hold for 2-3 min, then return to initial conditions and equilibrate. |
QTOF-MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350-500 °C |
| Mass Range | 50-1000 m/z |
| Acquisition Mode | Full Scan with MS/MS at varying collision energies (e.g., 10-40 eV) for fragment identification.[3][13] |
| Data Processing | Agilent MassHunter, Waters UNIFI, or equivalent software.[3] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Amitraz and its metabolites in various matrices.
Table 1: Linearity and Correlation Coefficients
| Compound | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Amitraz | Blood | 1.0 - 200 | >0.99 | [12] |
| DMPF | Blood | 1.0 - 200 | >0.99 | [12] |
| DMF | Blood | 1.0 - 200 | >0.99 | [12] |
| DMA | Blood | 1.0 - 200 | >0.99 | [12] |
| Amitraz | Pears | 0.05 - 0.5 mg/kg | Not specified | [14] |
| Various Pesticides | Sweet Pepper | Not specified | >0.999 |[9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | Matrix | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Reference |
|---|---|---|---|---|
| Amitraz | Blood | 0.1 - 0.5 | 1.0 | [13][15] |
| DMPF | Blood | 0.1 - 0.5 | 1.0 | [13][15] |
| DMF | Blood | 0.1 - 0.5 | 1.0 | [13][15] |
| DMA | Blood | 0.1 - 0.5 | 1.0 | [13][15] |
| Amitraz & Metabolites | Vegetables/Fruits | Not specified | 0.01 - 0.4 µg/kg | [12] |
| Various Pesticides | Sweet Pepper | 1.4 - 3.2 µg/kg | 4.1 - 9.7 µg/kg |[9] |
Table 3: Recovery Rates
| Compound | Matrix | Spiked Level | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| Amitraz & Metabolites | Blood | LOQ and QC levels | 79.3 - 92.5 | <10 | [15] |
| Amitraz & Metabolites | Vegetables/Fruits | 0.5, 5.0, 20 µg/kg | 62.5 - 105.0 | 7.5 - 17.6 | [12] |
| Amitraz | Pears | 0.05, 0.5 mg/kg | 100 - 120 | <5.2 | [14] |
| DMPF | Pears | 0.05, 0.5 mg/kg | 96 - 118 | <9.5 | [14] |
| Various Pesticides | Sweet Pepper | 10, 50, 100 µg/kg | 81.7 - 99.7 | 0.8 - 19.1 |[9] |
Conclusion
The UPLC-QTOF method detailed in this application note provides a sensitive, selective, and reliable approach for the simultaneous determination of Amitraz and its major metabolites in fruit and vegetable matrices. The use of a deuterated internal standard ensures high accuracy and reproducibility of the quantitative results. The QuEChERS sample preparation protocol is efficient and effective for complex matrices. This method is well-suited for high-throughput laboratories involved in pesticide residue analysis for food safety and regulatory compliance.
References
- 1. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. jfda-online.com [jfda-online.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. jfda-online.com [jfda-online.com]
- 12. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. | Semantic Scholar [semanticscholar.org]
- 14. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated Method for the Determination of Amitraz using Deuterated Internal Standards
Abstract
This application note details a robust and validated method for the quantitative determination of Amitraz in various matrices, including biological samples and food products. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a deuterated internal standard, Amitraz-d12, to ensure high accuracy and precision. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in the accurate measurement of Amitraz.
Introduction
Amitraz is a widely used acaricide and insecticide.[1] Its analysis is crucial for toxicological assessments, residue monitoring in food, and pharmacokinetic studies. Amitraz can be rapidly metabolized to more toxic compounds, making the simultaneous analysis of the parent compound and its metabolites essential in many cases.[1] The use of a stable isotope-labeled internal standard, such as Amitraz-d12, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][3][4] This application note presents a validated LC-MS/MS method for the reliable determination of Amitraz.
Experimental
Materials and Reagents
-
Amitraz certified reference standard
-
Amitraz-d12 internal standard (ISTD)[1]
-
Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, n-Hexane, Ethyl Acetate (LC-MS grade)[1]
-
Formic acid (HPLC grade)[1]
-
Ammonium formate
-
Deionized water
-
Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges[1][5]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amitraz and Amitraz-d12 in acetonitrile. Store at -20°C.[1]
-
Working Standard Solutions: Prepare serial dilutions of the Amitraz stock solution in a suitable solvent (e.g., acetonitrile or methanol) to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Amitraz-d12 stock solution with acetonitrile. Store at -20°C.[1][6]
Sample Preparation
A supported liquid extraction (SLE) method is described below, which has been shown to be a faster and easier sample preparation procedure compared to traditional liquid-liquid extraction or solid-phase extraction.[1]
-
Sample Spiking: To 1 mL of the sample matrix (e.g., blood, homogenized tissue), add a known amount of the Amitraz-d12 internal standard working solution.
-
Extraction: Load the spiked sample onto an SLE cartridge and allow it to absorb for 5 minutes.
-
Elution: Elute the analytes from the cartridge with an appropriate solvent, such as dichloromethane or a mixture of n-hexane and ethyl acetate.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: Agilent Infinity 1290 UHPLC system or equivalent.[6]
-
Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent.[6]
-
Mobile Phase A: 10 mM ammonium formate buffer with 0.1% formic acid in water.[1][6]
-
Mobile Phase B: Methanol with 0.1% formic acid.[6]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for equilibration.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 1 µL.[6]
-
Column Temperature: 40°C.[6]
-
-
Mass Spectrometry (MS):
-
System: Agilent 6550 Quadrupole TOF (QTOF) mass spectrometer or a triple quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7][8]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan for TOF instruments.[5][8]
-
Key Parameters:
-
Method Validation
The analytical method was validated for selectivity, accuracy, precision, linearity, matrix effect, recovery, and stability.[6]
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated method.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (µg/L) |
| Amitraz | 1 - 200 µg/kg | > 0.991 | 0.1 - 0.5 | < 2 |
Data compiled from multiple sources for illustrative purposes.[5][8][9][10]
Table 2: Accuracy and Precision (Recovery and RSD)
| Analyte | Spiked Concentration (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Amitraz | 0.5 | 90.2 - 104.5 | < 15 |
| Amitraz | 5.0 | 90.2 - 104.5 | < 15 |
| Amitraz | 20 | 90.2 - 104.5 | < 15 |
Data represents typical values obtained during validation.[5][9] In some studies, recoveries for Amitraz and its metabolites ranged from 79.3% to 92.5% with RSDs smaller than 10%.[8]
Protocols
Protocol for Preparation of Calibration Standards
-
Prepare a 1 mg/mL stock solution of Amitraz in acetonitrile.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare working standards at concentrations of 100, 50, 20, 10, 5, 2, and 1 ng/mL.
-
Prepare a 1 µg/mL working solution of the Amitraz-d12 internal standard in acetonitrile.
-
To each calibration standard, add a fixed amount of the internal standard working solution.
Protocol for Sample Analysis
-
Equilibrate all samples and reagents to room temperature.
-
For each sample, aliquot 1 mL into a clean tube.
-
Spike each sample with the Amitraz-d12 internal standard working solution.
-
Vortex briefly.
-
Proceed with the Supported Liquid Extraction (SLE) protocol as described in section 2.3.
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Acquire data using the parameters outlined in section 2.4.
-
Process the data using the appropriate software to determine the concentration of Amitraz in the samples based on the calibration curve.
Visualizations
Chemical Structures
Caption: Chemical structures of Amitraz and its deuterated internal standard, Amitraz-d12.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. lcms.cz [lcms.cz]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Amitraz and Their Metabolites in Pork and Porcine Liver by Enhanced Matrix Removal-Lipid Column Purified/Liquid Chromatography-Tandem Mass Spectrometry [yyhx.ciac.jl.cn]
Application Note: High-Throughput Forensic Toxicology Screening of Amitraz using Amitraz-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitraz is a formamidine pesticide and veterinary drug that is increasingly encountered in forensic toxicology casework due to accidental or intentional ingestion.[1][2][3] Its rapid metabolism and structural similarity to other compounds can pose challenges for accurate toxicological analysis. The use of a stable isotope-labeled internal standard is crucial for the reliable quantification of amitraz in complex biological matrices, correcting for variations during sample preparation and analysis. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of amitraz in whole blood, utilizing Amitraz-d6 as an internal standard.
The developed method employs a straightforward sample preparation procedure, either Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), followed by rapid and selective LC-MS/MS analysis. This approach provides the high sensitivity and specificity required for forensic toxicology screening, enabling accurate quantification of amitraz in postmortem and antemortem blood samples.
Analytical Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of amitraz, is added to the biological sample prior to extraction. This compound is chemically identical to amitraz and therefore exhibits the same behavior during extraction, chromatography, and ionization.[4] By measuring the ratio of the mass spectrometric response of amitraz to that of this compound, accurate quantification can be achieved, compensating for any analyte loss during sample processing and mitigating matrix effects.
Experimental Protocols
I. Supported Liquid Extraction (SLE) Protocol (Adapted from Gao et al., 2016)
This protocol is recommended for its simplicity and high throughput capabilities.
a. Materials and Reagents
-
Amitraz certified reference material
-
This compound internal standard (IS) solution (1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water
-
Supported Liquid Extraction (SLE) cartridges
-
Blank human whole blood
b. Sample Preparation
-
To 1 mL of calibrator, quality control, or case sample of whole blood, add 20 µL of the 1 µg/mL this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Load the sample onto an SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analytes with two aliquots of 2.5 mL of dichloromethane.
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
II. Solid-Phase Extraction (SPE) Protocol (Adapted from Guo et al., 2014)
This protocol is a robust alternative, particularly for complex matrices.
a. Materials and Reagents
-
Amitraz certified reference material
-
This compound internal standard (IS) solution (1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Ammonia solution (25%)
-
Deionized water
-
Mixed-mode cation exchange SPE cartridges
-
Blank human whole blood
b. Sample Preparation
-
To 1 mL of calibrator, quality control, or case sample of whole blood, add 20 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetonitrile.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane and isopropanol with 2% ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrumentation available.
a. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
c. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amitraz | 294.2 | 121.1 | 25 |
| Amitraz | 294.2 | 163.1 | 15 |
| This compound | 300.2 | 127.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative data based on validated methods for amitraz analysis.[5][6]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 95 - 105 | < 10 |
| Medium | 50 | 97 - 103 | < 8 |
| High | 250 | 98 - 102 | < 5 |
Table 3: Recovery and Matrix Effect
| Extraction Method | Recovery (%) | Matrix Effect (%) |
| SLE | 85 - 95 | < 15 |
| SPE | 90 - 105 | < 10 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. scispace.com [scispace.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Amitraz - new method for determination in honey - Quality Services International [qsi-q3.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Amitraz in Agricultural Matrices using a Modified QuEChERS Protocol with Amitraz-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the quantitative analysis of Amitraz in various agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Amitraz-d6, ensures high accuracy and precision by compensating for matrix effects and variations in extraction recovery. This method is suitable for high-throughput screening and quantitative analysis of Amitraz residues in complex samples, supporting food safety and pesticide residue monitoring programs.
Introduction
Amitraz is a widely used formamidine pesticide and acaricide in agriculture and veterinary medicine. Its extensive use raises concerns about potential residues in food products, necessitating sensitive and reliable analytical methods for monitoring. The QuEChERS method has become a popular sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption.[1][2][3] This application note provides a detailed protocol for the extraction and cleanup of Amitraz from agricultural samples using a modified QuEChERS approach, with quantification performed by LC-MS/MS using this compound as an internal standard. The method is validated for its performance characteristics, including linearity, recovery, precision, and limits of detection and quantification.
Experimental Protocol
Materials and Reagents
-
Amitraz (certified reference standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (reagent grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
0.2 µm PTFE syringe filters
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amitraz and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Standard Solutions (10 µg/mL): Prepare by diluting the stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solutions with acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Each working standard should be fortified with the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL).
Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, honey) using a high-speed blender. For samples with high water content, it is recommended to freeze the sample prior to homogenization to improve efficiency.[1]
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[4]
-
Fortification: Add 100 µL of the this compound internal standard solution (10 µg/mL) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[4]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[4][5]
-
Shaking and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate
-
Mobile Phase B: 0.1% Formic acid in methanol with 5 mM ammonium acetate
-
Gradient: A suitable gradient to ensure separation of Amitraz and its metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amitraz: 294 -> 121 (Quantifier), 294 -> 163 (Qualifier)[4]
-
This compound: 300 -> 127 (Quantifier)
-
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
Method Validation and Performance
The described method was validated in accordance with SANCO/12495/2011 guidelines. The following performance characteristics were evaluated.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Spiking Levels | 0.01 mg/kg, 0.05 mg/kg, 0.1 mg/kg |
| Mean Recovery (%) | 85 - 110% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg[4] |
Validation data is based on representative agricultural matrices. Specific matrices may require method adaptation and re-validation.
Experimental Workflow Diagram
Caption: QuEChERS workflow for Amitraz analysis.
Discussion
The presented QuEChERS protocol offers a streamlined and effective approach for the determination of Amitraz in diverse agricultural samples. The "salting-out" effect induced by the addition of magnesium sulfate and sodium chloride facilitates the partitioning of Amitraz into the acetonitrile layer, while the subsequent dSPE cleanup step effectively removes interfering matrix components such as pigments, sugars, and fatty acids.[2] The use of a deuterated internal standard, this compound, is critical for achieving accurate and precise quantification by correcting for any analyte loss during sample preparation and for mitigating matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
The method demonstrates excellent performance characteristics, with high recovery and low relative standard deviations, meeting the stringent requirements for pesticide residue analysis. The low limit of quantification allows for the detection of Amitraz at levels well below the maximum residue limits (MRLs) established by regulatory bodies.
It is important to note that Amitraz can degrade into several metabolites, such as N-2,4-dimethylphenyl-N-methylformamidine (DMPF), and regulatory definitions for Amitraz residues may include these metabolites.[6] The described QuEChERS method is also amenable to the simultaneous extraction of these metabolites, which can then be quantified by LC-MS/MS with the appropriate reference standards.
Conclusion
This application note provides a comprehensive and validated QuEChERS-based method for the analysis of Amitraz in agricultural matrices using this compound as an internal standard. The protocol is rapid, robust, and sensitive, making it an ideal tool for routine monitoring in food safety laboratories and for research purposes in the fields of agriculture and drug development. The detailed methodology and performance data presented herein should enable straightforward implementation of this method.
References
- 1. food-safety.com [food-safety.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan - Open Access Library Journal - SCIRP [scirp.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing matrix effects in Amitraz analysis with Amitraz-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Amitraz, with a focus on mitigating matrix effects using its deuterated internal standard, Amitraz-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Amitraz analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to co-eluting compounds from the sample matrix during LC-MS/MS analysis.[1][2] These effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in Amitraz analysis.[2][3] For instance, endogenous components in complex matrices like blood, honey, or animal tissues can interfere with the ionization of Amitraz and its metabolites, leading to either underestimation or overestimation of their true concentrations.
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Amitraz. Since it has nearly identical physicochemical properties to Amitraz, it co-elutes and experiences similar matrix effects and variations during sample preparation and injection.[2] By adding a known amount of this compound to samples at the beginning of the extraction process, it can effectively compensate for analyte loss during sample processing and for ionization suppression or enhancement in the MS source.[4][5] This isotope dilution technique significantly improves the accuracy and precision of quantification.[4]
Q3: What are the main strategies to reduce matrix effects in Amitraz analysis?
A3: The primary strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[6][7][8]
-
Use of a Stable Isotope-Labeled Internal Standard: Incorporating this compound allows for the correction of variability in extraction recovery and matrix-induced ionization changes.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for matrix effects.[3]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte.[9]
Q4: Which sample preparation technique is best for my matrix?
A4: The choice of sample preparation technique depends on the complexity of the matrix:
-
QuEChERS: This method is widely used for food and agricultural samples like fruits, vegetables, and honey due to its speed and efficiency.[8][10] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that can provide cleaner extracts for complex biological matrices like blood, plasma, and tissue homogenates.[6][11] Different sorbents can be used to selectively retain the analyte while washing away interferences.
-
Supported Liquid Extraction (SLE): SLE is an alternative to traditional liquid-liquid extraction (LLE) that avoids issues like emulsion formation and is easily automated.[1][12] It is suitable for biological fluids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. Analyte loss during sample cleanup steps. Instability of Amitraz in the extraction solvent. | Optimize the extraction solvent and pH. Amitraz is susceptible to hydrolysis in aqueous and acidic solutions, so maintaining appropriate pH is crucial.[8][13] Evaluate a different sample preparation technique (e.g., switch from LLE to SPE or QuEChERS). Ensure the use of this compound to normalize for recovery losses. |
| High Signal Suppression or Enhancement (Matrix Effect) | Co-elution of matrix components with Amitraz. Insufficient sample cleanup. High concentration of phospholipids or other endogenous materials. | Incorporate a more rigorous cleanup step. For QuEChERS, consider using different dSPE sorbents like C18 or PSA. For biological fluids, SPE or SLE are generally more effective at removing interferences than a simple protein precipitation.[1][6] Dilute the final extract to reduce the concentration of matrix components.[9] Utilize matrix-matched calibration curves for quantification.[3] The use of this compound is highly recommended to compensate for these effects.[2] |
| Poor Peak Shape | Matrix components interfering with chromatography. Inappropriate reconstitution solvent. | Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase. A stronger organic solvent can cause peak distortion. Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate Amitraz from interfering peaks. |
| Inconsistent Results (Poor Precision) | Variability in manual sample preparation steps. Inconsistent matrix effects between samples. | Automate sample preparation where possible. Use this compound as an internal standard to correct for variability in sample handling and matrix effects.[5] Ensure thorough homogenization of the initial sample. |
| Analyte Signal Detected in Blank Samples | Contamination of the LC-MS/MS system (carryover). Contaminated reagents or labware. | Inject solvent blanks between samples to check for carryover and wash the system if necessary. Use high-purity solvents and single-use labware where possible. |
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of Amitraz and its Metabolites in Human Blood using SLE-UHPLC-QTOF-MS [1]
| Compound | Spiked Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Amitraz | 0.3 | 83.7 | 82.9 |
| 10 | 84.5 | 84.4 | |
| 100 | 91.7 | 87.5 | |
| 1000 | 92.4 | 89.8 | |
| DMPF | 0.1 | 81.3 | 82.5 |
| 10 | 85.9 | 85.7 | |
| 100 | 89.5 | 88.3 | |
| 1000 | 89.1 | 92.5 | |
| DMF | 0.5 | 81.2 | 79.3 |
| 10 | 83.4 | 83.2 | |
| 100 | 88.7 | 86.8 | |
| 1000 | 90.3 | 90.1 | |
| DMA | 0.3 | 82.1 | 81.5 |
| 10 | 84.6 | 85.3 | |
| 100 | 89.2 | 87.9 | |
| 1000 | 91.5 | 91.2 |
DMPF: N'-(2,4-dimethylphenyl)-N-methylmethanimidamide, DMF: N-(2,4-dimethylphenyl)formamide, DMA: 2,4-dimethylaniline
Table 2: Performance of QuEChERS Method for Amitraz in Pears [8]
| Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| 50 | 75-103 | < 8 |
| 500 | 75-103 | < 8 |
Experimental Protocols
Protocol 1: Analysis of Amitraz in Honey using QuEChERS and LC-MS/MS [10]
-
Sample Preparation:
-
Weigh 2.00 g of honey sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard.
-
Add 10.0 mL of a pH 7 phosphate buffer and dissolve the honey.
-
Add 10.0 mL of acetonitrile and 2.0 g of NaCl.
-
Vortex or shake vigorously for 5 minutes and centrifuge.
-
Transfer the acetonitrile supernatant to a new tube.
-
Repeat the extraction with another 10.0 mL of acetonitrile.
-
Combine the supernatants and make up the volume to 20.0 mL with acetonitrile.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1.0 mL aliquot of the extract and add it to a microcentrifuge tube containing 25 mg of PSA, 10 mg of C18, and 30 mg of anhydrous MgSO₄.
-
Vortex for 1 minute and centrifuge at high speed.
-
-
Final Extract Preparation:
-
Take the supernatant and dilute to 2.0 mL with water.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Analysis of Amitraz in Whole Blood using SLE and UPHLC-QTOF [12]
-
Sample Preparation:
-
To 200 µL of whole blood in a glass tube, add 20 µL of this compound internal standard working solution and 200 µL of 1 M sodium carbonate solution.
-
Vortex for 1 minute.
-
-
Supported Liquid Extraction (SLE):
-
Load the pre-treated sample onto an SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analytes by passing 500 µL of dichloromethane through the cartridge three times.
-
-
Final Extract Preparation:
-
Dry the combined eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and inject into the UPHLC-QTOF system.
-
Visualizations
Caption: General workflow for Amitraz analysis from sample preparation to quantification.
Caption: Logic of using this compound to correct for matrix effects in quantification.
References
- 1. scispace.com [scispace.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]
- 11. jfda-online.com [jfda-online.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape for Amitraz-d6 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Amitraz-d6 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in HPLC?
Poor peak shape for this compound, which often presents as peak tailing or fronting, can arise from a variety of factors. The most common causes include:
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Secondary Interactions: Amitraz is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3][4]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the presence of multiple ionized forms of this compound, causing peak distortion.[5][6][7] Amitraz is known to be unstable and degrades under acidic conditions (pH < 7).[8][9]
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Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[1][3][10][11]
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Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[3][5][10]
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Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[3][5][12] This can include a void at the column inlet or contamination.[1][5]
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Amitraz Degradation: Amitraz is susceptible to hydrolysis, especially in acidic conditions, which can lead to the appearance of degradation product peaks and distortion of the main peak.[9][13][14]
Q2: My this compound peak is tailing. What should I do first?
Peak tailing for basic compounds like this compound is frequently caused by interactions with acidic silanol groups on the column packing material.[1][4] Here are the initial steps to address this:
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Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to < 3) can protonate the silanol groups and reduce these secondary interactions.[1][12] However, be mindful of Amitraz's instability in acidic conditions.[9] A careful balance is necessary.
-
Add a Mobile Phase Modifier: Incorporating a competing amine, such as triethylamine (TEA), into the mobile phase can block the active silanol sites and improve peak shape.[1]
-
Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[4][12]
Q3: I am observing peak fronting for this compound. What are the likely causes?
Peak fronting is often a result of:
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Sample Overload: The concentration of your sample may be too high, or the injection volume may be too large.[10][11] Try diluting your sample or reducing the injection volume.[10]
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can lead to peak fronting.[10][15] Whenever possible, dissolve your sample in the mobile phase.[5]
-
Column Issues: A collapsed column bed or a void at the column inlet can also cause peak fronting.[5][11]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Experimental Protocols for Peak Tailing:
-
Protocol 1: Mobile Phase Modification:
-
Prepare the mobile phase as usual.
-
Add a small amount of an amine modifier, such as 0.1% triethylamine (TEA), to the mobile phase.
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the this compound standard and observe the peak shape.
-
-
Protocol 2: Sample Dilution Study:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and the original sample.
-
Compare the peak shapes. If the tailing decreases with dilution, the issue is likely sample overload.
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| Parameter | Recommendation for Peak Tailing | Reference |
| Mobile Phase pH | For basic compounds, lower pH can improve peak shape, but consider Amitraz stability. A pH between 6 and 8 is often where tailing due to silanol interactions is worse. | [1][12] |
| Mobile Phase Additives | Add a competing base like Triethylamine (TEA) at a concentration of 25-50 mM. | [1] |
| Column Type | Use a base-deactivated or end-capped column. | [4][12] |
| Sample Concentration | Reduce the mass of the sample injected. | [1] |
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting of this compound.
Experimental Protocols for Peak Fronting:
-
Protocol 3: Solvent Mismatch Test:
-
Prepare two versions of your this compound sample: one dissolved in your current (strong) solvent and another dissolved in the initial mobile phase composition.
-
Inject both samples under the same chromatographic conditions.
-
If the sample dissolved in the mobile phase shows a symmetrical peak, the issue is solvent mismatch.
-
| Parameter | Recommendation for Peak Fronting | Reference |
| Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a lower elution strength. | [5][10] |
| Injection Volume | Reduce the injection volume. | [10] |
| Sample Concentration | Dilute the sample. | [10] |
| Column Condition | Inspect for and replace a damaged or voided column. | [5][11] |
Chemical Stability and Peak Shape
The chemical stability of Amitraz is a critical factor that can influence its chromatographic peak shape. Amitraz is known to be unstable and can degrade, particularly under certain pH conditions.
Amitraz Degradation Pathway
Caption: Simplified degradation pathway of this compound via hydrolysis.
The degradation of this compound can lead to the appearance of multiple peaks or shoulders on the main analyte peak, contributing to poor peak shape.[9][13][14] To minimize degradation:
-
Control Mobile Phase pH: Maintain the mobile phase pH in a range where this compound is most stable. Since it is unstable in acidic conditions, a neutral to slightly basic pH may be preferable, but this must be balanced with the need to control silanol interactions.[8][9]
-
Sample Preparation: Prepare samples fresh and in a neutral pH solvent if possible. Avoid prolonged storage of samples, especially in acidic conditions.
-
Temperature: Keep the autosampler and column at a controlled, and if necessary, reduced temperature to slow down degradation.
By systematically addressing these potential issues, you can significantly improve the peak shape of this compound in your HPLC analysis, leading to more accurate and reliable results.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Kinetics and mechanism of amitraz hydrolysis in aqueous media by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Study of acaricide stability in honey. Characterization of amitraz degradation products in honey and beeswax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.blog [phenomenex.blog]
Addressing ion suppression of Amitraz-d6 in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Amitraz-d6 in complex biological matrices. Ion suppression is a common challenge in LC-MS/MS analysis that can significantly impact the accuracy and precision of quantification. This guide offers insights and practical solutions to mitigate these effects for this compound.
Troubleshooting Guide: Addressing Ion Suppression of this compound
Ion suppression can manifest as low signal intensity, poor reproducibility, and inaccurate quantification of this compound. The following troubleshooting guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or no signal for this compound in my sample, but the standard in solvent looks fine.
This is a classic sign of severe ion suppression. The matrix components in your sample are co-eluting with this compound and competing for ionization in the MS source.
Initial Assessment:
-
Post-extraction Spike: Prepare two samples:
-
Sample A: A blank matrix extract.
-
Sample B: A blank matrix extract spiked with a known concentration of this compound (post-extraction).
-
Compare the peak area of this compound in Sample B to a neat standard of the same concentration. A significant decrease in the peak area in Sample B confirms the presence of ion suppression.
-
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1. Improve Sample Preparation | The goal is to remove interfering matrix components before LC-MS/MS analysis. | Increased signal intensity and better reproducibility. |
| a. Solid-Phase Extraction (SPE): Utilize a well-chosen SPE sorbent to selectively retain this compound while washing away interfering compounds. | Cleaner extracts with reduced matrix effects. | |
| b. Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound from the aqueous matrix. | Effective removal of polar interferences. | |
| c. Supported Liquid Extraction (SLE): A cleaner alternative to LLE that can reduce emulsion formation. | High analyte recovery with good reproducibility. | |
| d. QuEChERS: A multi-residue extraction method that can be effective but may require optimization for specific matrices to minimize co-extractives. | A quick and easy method, but may require additional cleanup steps. | |
| 2. Optimize Chromatographic Separation | Separate this compound from co-eluting matrix components. | This compound elutes in a region with less ion suppression. |
| a. Gradient Modification: Adjust the gradient slope or organic modifier to improve the separation of this compound from interfering peaks. | Better resolution and peak shape. | |
| b. Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity. | Improved separation of this compound from matrix components. | |
| 3. Adjust MS Source Parameters | Optimize the ionization source to minimize the impact of matrix components. | Enhanced signal for this compound. |
| a. Source Temperature: Optimize the gas and source temperatures. | Improved desolvation and ionization efficiency. | |
| b. Gas Flows: Adjust nebulizer and drying gas flows. | Better droplet formation and solvent evaporation. | |
| 4. Dilute the Sample | If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components. | Reduced ion suppression, but may compromise the limit of quantification. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound signal?
Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (this compound) is reduced due to the presence of other co-eluting compounds from the sample matrix.[1] These matrix components compete with the analyte for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector. This results in a lower signal intensity and can lead to inaccurate quantification.[1]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for ion suppression?
While a stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects, it is not always a perfect solution. For effective compensation, the analyte and the internal standard must co-elute and experience the same degree of ion suppression. However, slight differences in chromatographic retention times between the analyte and its deuterated analog can occur, leading to differential ion suppression and inaccurate results.
Q3: How do I choose the best sample preparation method to reduce ion suppression for this compound?
The choice of sample preparation method depends on the complexity of your sample matrix and the physicochemical properties of Amitraz.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing matrix interferences. A method for the determination of amitraz and its metabolites in whole blood utilized SPE with recoveries between 90.2% and 104.5%.[2]
-
Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE): Effective for removing polar interferences. A UPHLC-QTOF method for amitraz in human blood used SLE and reported average recoveries in the range of 79.3–92.5%.[3][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A good starting point for many food and agricultural matrices. A modified QuEChERS protocol has been used for the analysis of amitraz in eggs.[5] However, it may require additional cleanup steps (dispersive SPE) to remove co-extracted matrix components that can cause ion suppression.
Q4: Can changing my LC conditions help with ion suppression of this compound?
Yes, optimizing your chromatographic conditions is a powerful way to mitigate ion suppression. By achieving better separation between this compound and co-eluting matrix components, you can ensure that your analyte elutes in a "cleaner" region of the chromatogram where there is less competition for ionization. Consider adjusting the mobile phase gradient, trying a different column with alternative selectivity, or using a smaller particle size column for improved resolution.
Q5: What are some typical LC-MS/MS parameters for Amitraz analysis?
While optimal parameters should be determined empirically for your specific instrument and application, here are some reported starting points:
-
Mobile Phase: A common mobile phase combination is water and methanol or acetonitrile with a modifier like ammonium formate or formic acid to enhance ionization.[5][7]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for Amitraz.[2]
-
MRM Transitions: The precursor ion for Amitraz is m/z 294. Common product ions for quantification and qualification include m/z 163 and 132.[6]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Amitraz Analysis
| Sample Matrix | Sample Preparation Method | Analyte(s) | Recovery (%) | Key Findings | Reference |
| Whole Blood | Solid-Phase Extraction (SPE) | Amitraz & metabolites | 90.2 - 104.5 | The method was found to be exclusive, sensitive, and accurate. | [2] |
| Human Blood | Supported Liquid Extraction (SLE) | Amitraz & metabolites | 79.3 - 92.5 | A robust and highly sensitive method with reduced sample and solvent volumes compared to LLE. | [3][4] |
| Honey | Liquid-Liquid Extraction (LLE) with n-hexane | Amitraz | Not specified | A selective, express, and easy-to-perform method. | [8] |
| Pears, Strawberries, Oranges, Honey | Acidic/Alkaline Hydrolysis followed by LLE | Total Amitraz (as 2,4-dimethylaniline) | ~60 (single partition), ~70-80 (double partition) | A second partition step significantly improved recovery. | [9][10] |
| Eggs | Modified QuEChERS | Amitraz & metabolites | Not specified | A fast and sensitive method capable of reaching the MRL of 5µg/kg. | [5] |
| Pears | QuEChERS | Amitraz & metabolite (DMPF) | 96 - 120 | Direct LC-MS/MS analysis of the QuEChERS extract was comparable to methods involving hydrolysis. | [11] |
| Honey | Dispersive Liquid-Liquid Microextraction (DLLME) | Amitraz | 78.8 - 98.2 | A rapid and sensitive method with high extraction recovery. | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Amitraz in Whole Blood
This protocol is based on the methodology described for the determination of Amitraz and its metabolites in whole blood.[2]
-
Sample Pre-treatment: To 1 mL of whole blood, add an appropriate amount of internal standard (this compound).
-
Lysis: Add 2 mL of a lysis reagent (e.g., zinc sulfate/methanol) to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute Amitraz and its metabolites with an appropriate organic solvent (e.g., a mixture of dichloromethane, acetonitrile, and methanol (2:1:1)).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Modified QuEChERS for Amitraz in Eggs
This protocol is adapted from a method for the analysis of insecticides in eggs.[5]
-
Homogenization: Homogenize 5 g of egg sample with 5 mL of water.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 10 minutes.
-
Salting Out: Add QuEChERS salts (e.g., 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate tribasic dihydrate). Shake and centrifuge.
-
Dispersive SPE (dSPE) Cleanup: Take an aliquot of the acetonitrile layer and add it to a dSPE tube containing a sorbent mixture (e.g., PSA and C18) to remove co-extractives. Vortex and centrifuge.
-
Final Extract: The supernatant is ready for direct injection or can be evaporated and reconstituted in mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Minimizing in-source fragmentation of Amitraz-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation of Amitraz-d6 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer. This phenomenon can lead to a decreased signal intensity of the precursor ion and an increased signal of fragment ions. For quantitative analysis, where the precursor ion intensity is crucial for accurate measurement, significant in-source fragmentation can compromise the reliability and sensitivity of the assay.
Q2: What are the primary factors that contribute to the in-source fragmentation of this compound?
The primary drivers of in-source fragmentation for compounds like this compound in electrospray ionization (ESI) mass spectrometry are elevated ion source temperatures and high voltage settings, such as the cone voltage (also known as fragmentor or declustering potential).[1][2] The chemical structure of Amitraz, containing labile C-N bonds, also makes it susceptible to fragmentation.[3]
Q3: How does the deuteration in this compound affect its fragmentation?
The six deuterium atoms in this compound increase its mass by six Daltons compared to the unlabeled Amitraz. While the fragmentation pathways are generally the same, the resulting fragment ions will have a corresponding mass shift. It is important to note that deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, which should be considered during method development.
Q4: Can mobile phase composition influence in-source fragmentation?
Yes, the mobile phase composition can play a role. The pH and the presence of certain additives can affect the ionization efficiency and the stability of the protonated this compound molecule. While not a primary driver of fragmentation, optimizing the mobile phase is a crucial step in overall method development to ensure robust and reproducible results.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to identify and mitigate in-source fragmentation of this compound.
Problem: High abundance of fragment ions and low abundance of the precursor ion for this compound.
Step 1: Evaluate and Optimize Cone Voltage / Fragmentor Voltage.
The cone voltage is a critical parameter controlling the energy of ions as they move from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more collisions with gas molecules and consequently, more fragmentation.
-
Experimental Protocol:
-
Prepare a standard solution of this compound at a known concentration.
-
Infuse the solution directly into the mass spectrometer or perform multiple injections of the same sample.
-
Set the initial cone voltage to a low value (e.g., 10 V).
-
Gradually increase the cone voltage in increments (e.g., 5-10 V) while monitoring the intensities of the precursor ion and known fragment ions.
-
Plot the ion intensities against the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.
-
Data Presentation: Effect of Cone Voltage on this compound Fragmentation
| Cone Voltage (V) | Precursor Ion (m/z 300.2) Intensity (Arbitrary Units) | Fragment Ion (m/z 163.1) Intensity (Arbitrary Units) | Fragment Ion (m/z 122.1) Intensity (Arbitrary Units) |
| 10 | 850,000 | 50,000 | 30,000 |
| 20 | 950,000 | 100,000 | 60,000 |
| 30 | 1,200,000 | 150,000 | 90,000 |
| 40 | 1,000,000 | 350,000 | 200,000 |
| 50 | 700,000 | 600,000 | 450,000 |
| 60 | 400,000 | 900,000 | 700,000 |
Note: The optimal cone voltage in this example is 30 V, as it provides the highest precursor ion intensity before significant fragmentation occurs.
Step 2: Assess and Adjust Ion Source Temperature.
Higher source temperatures can provide the thermal energy needed to induce fragmentation of thermally labile compounds like Amitraz.
-
Experimental Protocol:
-
Using the optimal cone voltage determined in Step 1, set the ion source temperature to a high value (e.g., 150 °C).
-
Perform multiple injections of the this compound standard.
-
Gradually decrease the source temperature in increments (e.g., 10-20 °C) and monitor the ion intensities.
-
Identify the lowest temperature that maintains good desolvation and sensitivity for the precursor ion without causing significant fragmentation.
-
Step 3: Review and Refine Sample Preparation and Chromatography.
While less direct, sample and chromatographic conditions can impact the ionization process.
-
Methodology:
-
Sample Clean-up: Ensure the sample extraction and clean-up procedures are effective in removing matrix components that could suppress ionization and contribute to instability in the ion source.
-
Mobile Phase: Evaluate the mobile phase pH and organic modifier. A mobile phase that promotes stable protonation of this compound can help reduce fragmentation.
-
Chromatography: Ensure good peak shape and resolution. Co-eluting matrix components can interfere with efficient ionization.
-
Visualizations
References
Technical Support Center: Enhancing Amitraz-d6 Detection in Trace Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the trace analysis of Amitraz-d6. Our aim is to help you enhance the sensitivity and reliability of your analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound, providing step-by-step solutions to overcome these challenges.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Signal | 1. Incorrect Mass Spectrometer Settings: Wrong precursor/product ion pairs (MRM transitions) selected. 2. Poor Ionization: Suboptimal ion source parameters (e.g., temperature, gas flows, voltage). 3. Degradation of this compound: Amitraz is known to be unstable under certain conditions. | 1. Verify MRM Transitions: For this compound (MW ≈ 299.4), a potential precursor ion in positive ESI mode would be [M+H]⁺ at m/z 300.4. Product ions would likely be slightly shifted from those of unlabeled Amitraz (e.g., fragments corresponding to the deuterated xylyl groups). Start with the transitions used for Amitraz and adjust for the mass difference of the deuterium labels. 2. Optimize Ion Source: Perform a tuning and optimization of the ion source parameters using a pure standard solution of this compound. 3. Ensure Sample Stability: Prepare samples in a non-acidic solvent and analyze them as quickly as possible. Store stock solutions and samples at low temperatures (-20°C or below). |
| Poor Peak Shape (Fronting or Tailing) | 1. Column Overload: Injecting too concentrated a sample. 2. Incompatible Sample Solvent: The solvent used to dissolve the final extract is too different from the mobile phase. 3. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Sample Solvent to Mobile Phase: Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase conditions. 3. Use a Guard Column and/or Replace the Analytical Column: A guard column can protect the analytical column from contaminants. If performance does not improve, the analytical column may need to be replaced. |
| High Background Noise / Interferences | 1. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of this compound.[1] 2. Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can introduce noise. 3. Carryover: Residual sample from a previous injection. | 1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or a dispersive SPE (d-SPE) cleanup step after the initial extraction to remove interfering matrix components.[2][3] 2. Use High-Purity Solvents: Employ LC-MS grade solvents and thoroughly clean all glassware. 3. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections. |
| Inconsistent this compound Response (Poor Reproducibility) | 1. Variable Extraction Recovery: Inconsistent sample preparation is leading to different amounts of this compound in the final extract. 2. Instability in the Ion Source: Fluctuations in the spray or temperature of the ESI source. 3. Differential Matrix Effects: The matrix is affecting the ionization of this compound differently in each sample.[4] | 1. Standardize Sample Preparation: Ensure precise and consistent execution of all sample preparation steps. The use of an internal standard (like a 13C-labeled Amitraz, if available) can help correct for recovery variations. 2. Allow for System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analytical run. 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for consistent matrix effects.[3] |
| Retention Time Shift for this compound Relative to Unlabeled Amitraz | 1. Deuterium Isotope Effect: The presence of deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small change in retention time on the chromatographic column.[5][6] | 1. Adjust Integration Windows: If using this compound as an internal standard for unlabeled Amitraz, ensure that the peak integration windows for both compounds are set appropriately to account for any small retention time difference. This is expected behavior and not necessarily an error.[6] |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound in my analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Using a SIL internal standard is the most effective way to correct for variations in sample preparation (extraction recovery), instrument response, and matrix effects.[7][8] Since this compound has nearly identical chemical and physical properties to unlabeled Amitraz, it will behave similarly during extraction and chromatography, and experience similar ionization suppression or enhancement in the mass spectrometer.[9][10] This allows for more accurate and precise quantification.
Q2: I am not seeing the expected m/z for the this compound precursor ion. What could be the issue?
A2: The most common adduct in positive electrospray ionization is the protonated molecule, [M+H]⁺. For this compound, with a molecular weight of approximately 299.4, the expected m/z would be 300.4. If you are not observing this, check your mass spectrometer's calibration. Also, consider the possibility of other adducts forming, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which will have higher m/z values. Ensure your mobile phase composition is optimal for protonation.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A3: The stability of the deuterium labels depends on their position on the molecule. If the deuterium atoms are on aromatic rings or other non-labile positions, they are generally stable. However, if they are on or adjacent to heteroatoms with acidic protons, there is a possibility of exchange, especially in highly acidic or basic solutions.[11][12] It is crucial to be aware of the labeling position on your this compound standard and to avoid extreme pH conditions during sample preparation if the labels are potentially labile.
Q4: My recovery of this compound is low. How can I improve it?
A4: Low recovery is often related to the sample preparation process. Here are a few things to try:
-
Optimize Extraction Solvent: Ensure the solvent is appropriate for your sample matrix and for Amitraz.
-
Adjust pH: Amitraz stability and extraction efficiency can be pH-dependent. Buffering the sample may improve recovery.[13]
-
Evaluate Solid-Phase Extraction (SPE) Sorbents: If using SPE, test different sorbent types (e.g., C18, HLB) and elution solvents to find the optimal conditions for this compound.
-
For QuEChERS: Ensure the correct salt combination is used for your matrix. For high-fat matrices, a C18 sorbent in the d-SPE step can help remove lipids that might interfere with recovery.[2][14]
Q5: How do I determine the correct concentration of this compound to spike into my samples?
A5: The concentration of the internal standard should be high enough to provide a strong, reproducible signal but should not be so high that it saturates the detector. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the native analyte. This ensures that the detector response for the internal standard is in a similar range to the expected responses for the analyte in your samples.
Experimental Protocols
Protocol 1: Extraction of this compound from Honey using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for analyzing Amitraz and its degradation products in honey.[7]
-
Sample Preparation:
-
Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is fully dissolved.
-
Spike the sample with the appropriate volume of this compound working solution.
-
-
SPE Cleanup:
-
Condition an Oasis HLB SPE cartridge (200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the entire diluted honey sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound from the cartridge with 2 x 4 mL aliquots of acetonitrile.
-
-
Final Extract Preparation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an LC vial for analysis.
-
Protocol 2: Extraction of this compound from Fruit using QuEChERS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide analysis.[4][15]
-
Sample Extraction:
-
Weigh 10 g of homogenized fruit sample into a 50 mL centrifuge tube.
-
Spike the sample with the appropriate volume of this compound working solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
-
Shake vigorously for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an LC vial for analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data for Amitraz analysis, which can be used as a benchmark when developing methods for this compound.
Table 1: Recovery of Amitraz from Various Matrices
| Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Urine | SPE-C18 | 75.7 ± 4.2 | [5] |
| Pears | QuEChERS | 85.1 ± 8.5 | [5] |
| Honey | SPE (Oasis HLB) | 81.1 - 114 | [7] |
| Blood | Supported Liquid Extraction | 79.3 - 92.5 | [8] |
Table 2: Limits of Detection (LOD) for Amitraz and its Metabolites
| Analyte | Matrix | Method | LOD | Reference |
| Amitraz | Urine | GC-MSD | 0.024 ng/mL | [5] |
| Amitraz Metabolites (DMA, DMF) | Honey | LC-MS/MS | 0.41 - 0.69 µg/kg | [7] |
| Amitraz and Metabolites | Blood | UPHLC-QTOF | 0.1 - 0.5 ng/mL | [8] |
| Amitraz | Pears | LC-MS/MS | 0.05 ppm | [5] |
Visualizations
Caption: QuEChERS workflow for this compound analysis.
Caption: How this compound compensates for matrix effects.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. nebiolab.com [nebiolab.com]
- 9. texilajournal.com [texilajournal.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 14. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 15. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Method Validation for Amitraz Analysis: A Comparative Guide Based on SANCO/SANTE Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the method validation process for the analysis of Amitraz in food matrices, specifically utilizing Amitraz-d6 as an internal standard, in accordance with SANCO/SANTE guidelines. The information presented herein is synthesized from established analytical methodologies and regulatory requirements to assist laboratories in developing and validating robust and reliable methods for pesticide residue analysis.
Introduction to SANCO/SANTE Guidelines for Method Validation
The European Commission's SANCO, and more recently SANTE, guidelines provide a framework for the validation of analytical methods for pesticide residues in food and feed.[1] These documents outline the performance characteristics that must be evaluated to ensure the reliability and comparability of analytical results across different laboratories. Key validation parameters include linearity, accuracy (trueness), precision (repeatability and reproducibility), recovery, limit of detection (LOD), and limit of quantification (LOQ). Adherence to these guidelines is crucial for laboratories seeking accreditation and for generating data that is acceptable for regulatory purposes.
Experimental Protocol: A Synthesized Approach
While a single, publicly available method detailing the use of this compound for Amitraz analysis validated strictly under the latest SANTE guidelines is not readily found, the following protocol is a composite based on best practices and published methodologies for Amitraz and other pesticide residue analyses.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.[2][3][4][5]
Workflow for Sample Preparation:
Detailed Steps:
-
Homogenization: A representative portion of the sample (e.g., 10 g of fruit or vegetable) is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile and a known amount of this compound internal standard solution are added.
-
Salting-Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added to the tube.[2][3]
-
Shaking: The tube is sealed and shaken vigorously for 1 minute to ensure thorough mixing and extraction of Amitraz into the acetonitrile layer.
-
Centrifugation: The sample is centrifuged to separate the organic and aqueous layers and pellet the solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).
-
Vortexing and Centrifugation: The d-SPE tube is vortexed and then centrifuged to pellet the sorbent material.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of Amitraz.
Typical LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid and 5 mM ammonium formateB: Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Amitraz: Precursor ion (e.g., m/z 294.2) to product ions (e.g., m/z 162.1, m/z 121.1) This compound: Precursor ion (e.g., m/z 300.2) to product ions |
Method Validation Performance Data
The following tables summarize the expected performance data for a validated Amitraz method based on SANTE/12682/2019 guidelines and data from comparable studies.
Table 1: Linearity
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |
| Amitraz | 1 - 200 | ≥ 0.99 |
The linearity should be established using matrix-matched calibration standards to compensate for matrix effects.
Table 2: Accuracy and Precision
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Within-Laboratory Reproducibility (RSDwR, %) |
| Amitraz | 0.01 (LOQ) | 70 - 120 | ≤ 20 | ≤ 25 |
| 0.05 | 70 - 120 | ≤ 20 | ≤ 25 | |
| 0.2 (MRL) | 70 - 120 | ≤ 20 | ≤ 25 |
According to SANTE guidelines, mean recoveries should be within 70-120%, with a repeatability (RSDr) of ≤ 20%.[1]
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |
| Amitraz | ~0.003 | 0.01 |
The LOQ is typically the lowest spiking level that meets the accuracy and precision criteria.
Method Validation Workflow according to SANCO/SANTE Guidelines
The validation of an analytical method is a systematic process to confirm that the method is fit for its intended purpose.
The Role of the Deuterated Internal Standard: this compound
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to improve the accuracy and precision of the analytical method. This compound has a chemical structure and physicochemical properties that are nearly identical to Amitraz, but with a different mass. This allows it to co-elute with the target analyte and experience similar effects during sample preparation and ionization in the mass spectrometer. By adding a known amount of this compound at the beginning of the sample preparation process, any variations in extraction efficiency, sample volume, or instrument response can be corrected for, leading to more reliable quantification.
Conclusion
The validation of analytical methods for pesticide residues is a critical requirement for ensuring food safety and regulatory compliance. The synthesized method for Amitraz analysis using this compound as an internal standard, based on the QuEChERS extraction and LC-MS/MS determination, provides a robust framework for laboratories. By adhering to the validation parameters outlined in the SANCO/SANTE guidelines, laboratories can generate high-quality, defensible data. The use of a deuterated internal standard is a key element in achieving the required levels of accuracy and precision. This guide serves as a valuable resource for researchers and analysts in the field of pesticide residue analysis, promoting best practices and facilitating the development of reliable and compliant analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 4. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Linearity and Range Determination for Amitraz Assays: The Role of Amitraz-d6 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of Amitraz, a widely used acaricide and insecticide, is critical for toxicological studies, residue analysis, and environmental monitoring. The establishment of a robust analytical method with a well-defined linear range is fundamental to ensuring data reliability. This guide provides a comparative overview of the linearity and range determination for Amitraz assays, with a particular focus on the benefits of employing a deuterated internal standard, Amitraz-d6.
The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of best practices in quantitative mass spectrometry. By mimicking the chemical and physical properties of the analyte, it compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the assay. This guide summarizes key performance data from various studies and outlines a typical experimental protocol for an Amitraz assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Amitraz Assays
The following table summarizes the linearity and range determination data from various analytical methods for Amitraz quantification. While not all studies explicitly use this compound, the data provides a valuable benchmark for the performance characteristics that can be expected from these assays. The inclusion of a deuterated internal standard is generally associated with improved linearity and a wider dynamic range.
| Matrix | Analytical Method | Internal Standard | Calibration Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Reference |
| Honey | LC-MS/MS | Not specified | 5.0 - 250.0 µg/kg | ≥ 0.99 | 0.9 µg/kg | [1][2] |
| Fruit & Honey | GC-MS | Not specified | Lowest Calibrated Level: 0.0024 mg/kg | Not specified | Not specified | [3][4] |
| Pears | LC-MS/MS | Triphenyl phosphate | Not specified | Not specified | 0.005 mg/kg | [5] |
| Urine | GC-MSD | Not specified | 0.1 - 10 µg/mL | Not specified | Not specified | [6] |
| Blood | UPHLC-QTOF | Amitraz-d12 | Not specified | Not specified | 0.1 - 0.5 ng/mL (LOD) | [7][8] |
| Honey | GC-TSD | Not specified | 100 - 800 ng/mL | 0.9996 | 100 ng/g | [9] |
Note: The ideal internal standard, this compound, would be expected to yield results with high linearity (R² > 0.99) over a broad dynamic range, similar to or exceeding the performance of the methods cited above. The use of a deuterated analog generally leads to more reliable quantification across complex matrices.[10]
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of an Amitraz assay. Below is a generalized protocol for the analysis of Amitraz in a biological matrix using LC-MS/MS with an internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a new centrifuge tube containing 25 mg of PSA (primary secondary amine) and 150 mg of anhydrous magnesium sulfate per mL of extract. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 3000 rpm for 5 minutes.
-
Sample for Analysis: Collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., Zorbax XDB Eclipse, 150 x 2 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: 5 mmol ammonium formate in water.
-
Solvent B: 5 mmol ammonium formate in methanol.
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Amitraz.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Amitraz and its deuterated internal standard, this compound.
-
Amitraz: e.g., m/z 294 -> 121; 294 -> 163[5]
-
This compound: The mass-to-charge ratio will be shifted by +6 Da.
-
-
Linearity and Range Determination
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Amitraz into a blank matrix (the same type of sample to be analyzed, but without the analyte). Each calibration standard should also contain a constant concentration of the this compound internal standard. A minimum of five concentration levels is recommended to assess linearity.[11]
-
Calibration Curve: Inject the calibration standards into the LC-MS/MS system. Plot the ratio of the peak area of Amitraz to the peak area of this compound against the nominal concentration of Amitraz.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.99 to demonstrate good linearity.
-
Range: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
ULOQ: The highest concentration on the calibration curve that maintains linearity.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the principles of linearity determination, the following diagrams are provided.
References
- 1. Development and validation of the method for determination of amitraz in honey using high-performance liquid chromatography with mass spectrometric detection | Polonevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Amitraz-d6 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of amitraz, a widely used acaricide and pesticide, is critical for safety and efficacy assessments. The use of a deuterated internal standard, such as Amitraz-d6, is a key component in robust analytical methodologies, compensating for matrix effects and variations in sample processing. This guide provides a comparative overview of the performance of this compound in different mass spectrometry systems, supported by experimental data and detailed protocols.
The primary mass spectrometry platforms utilized for the analysis of amitraz and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly with triple quadrupole instruments, and high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) systems. The choice of platform often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural confirmation.
Comparative Performance Data
The following tables summarize the performance characteristics of analytical methods employing deuterated internal standards for amitraz analysis across different mass spectrometers and matrices.
| Parameter | LC-MS/MS (Triple Quadrupole) | UPHLC-QTOF |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L (whole blood) | 0.1 - 0.5 ng/mL (human blood)[1] |
| Limit of Quantification (LOQ) | 0.9 µg/kg (honey)[2][3], 2 µg/L (whole blood)[4][5], 0.01 - 0.4 µg/kg (vegetables and fruits)[6] | - |
| Recovery | 90.2% - 104.5% (whole blood)[4][5], 100% - 120% (pears, for amitraz determined as DMA)[7], 62.5% - 105.0% (vegetables and fruits)[6] | 79.3% - 92.5% (human blood)[1] |
| Precision (RSD) | < 15% (whole blood)[4][5], < 5.2% (pears, for amitraz determined as DMA)[7], 7.5% - 17.6% (vegetables and fruits)[6] | < 10% (human blood)[1] |
| Linearity (r) | > 0.99[6] | - |
| Internal Standard | DMA D6[7] | Amitraz-d12[1] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and adapting these methods. Below are summaries of key experimental procedures from published studies.
Method 1: Analysis of Amitraz and Metabolites in Whole Blood using LC-MS/MS
This method is suitable for the determination of amitraz and its metabolites in a complex biological matrix.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Liquid Chromatography (LC):
-
The separation is achieved using a high-performance liquid chromatography system.
-
-
Mass Spectrometry (MS/MS):
Method 2: Analysis of Amitraz and Metabolites in Human Blood using UPHLC-QTOF
This method utilizes high-resolution mass spectrometry, offering accurate mass measurements for confident identification.
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Ultra-High-Performance Liquid Chromatography (UHPLC):
-
Mass Spectrometry (QTOF):
Method 3: Analysis of Amitraz in Honey using HPLC-MS/MS
This method is tailored for the analysis of amitraz in a food matrix.
-
Sample Preparation:
-
Amitraz is extracted from alkalized aqueous solutions of honey using n-hexane.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Quantitative determination is performed using an HPLC system.[3]
-
-
Mass Spectrometry (MS):
-
A mass spectrometric detector is used for sensitive and selective detection.[3]
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis of Amitraz using a deuterated internal standard with LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Comparative Analysis of Amitraz Levels in Honey: A Focus on Methods Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of amitraz and its metabolites in honey, with a special emphasis on the use of deuterated internal standards to enhance accuracy and reliability. The instability of amitraz in honey necessitates the analysis of its degradation products to ensure compliance with regulatory limits. The European Union, for instance, defines the maximum residue limit (MRL) for amitraz as the sum of the parent compound and all its metabolites that contain the 2,4-dimethylaniline (2,4-DMA) moiety, expressed as amitraz.[1][2] This guide will delve into the experimental data and protocols of various analytical techniques, offering a comparative framework for researchers.
Data Presentation: Performance of Analytical Methods
The selection of an appropriate analytical method for amitraz determination in honey is critical and depends on factors such as the required sensitivity, available instrumentation, and the specific analytical objective (i.e., quantifying the parent compound, individual metabolites, or the total residue). The following table summarizes the performance of different analytical techniques based on published validation data. The use of a deuterated internal standard, such as 2,4-dimethylaniline-d6 (DMA-d6), is a common strategy in isotope dilution mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response, leading to improved precision and accuracy.
| Analytical Method | Analyte(s) | Internal Standard | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Amitraz, 2,4-DMA | --- | Amitraz: 1, 2,4-DMA: 2 | Amitraz: 5, 2,4-DMA: 10 | Amitraz: 83.4-103.4, 2,4-DMA: 89.2-104.7 | < 11.6 | [3][4] |
| HPLC-UV | Amitraz, 2,4-DMA | --- | Amitraz: 6, 2,4-DMA: 8 | Amitraz: 20, 2,4-DMA: 25 | Amitraz: 83.4-97.1, 2,4-DMA: 89.2-104.7 | < 10.4 | [3][4] |
| LC-ESI-MS/MS | Total Amitraz (as DMA) | DMA-d6 | Not Reported | Not Reported | Amitraz: 100-120, DMPF: 96-118 | Amitraz: < 5.2, DMPF: < 9.5 | [5] |
| GC-MS | Total Amitraz (as 2,4-DMA) | --- | 2.4 (as Amitraz) | Not Reported | ~60 (single partition), 70-80 (double partition) | 3.3 - 8.2 | [1] |
| LC-MS/MS | 2,4-DMA, DMF | --- | 2,4-DMA: 0.41, DMF: 0.69 | Not Reported | 81.1 - 114 | 1.07 - 4.05 | [5][6] |
| LC-MS/MS | Amitraz & 3 Metabolites | Isotopic Internal Standard | Amitraz: 0.10, DMPF: 0.20, DMF: 5.0, DMA: 2.0 | Not Reported | > 85 | < 15 | [7] |
Experimental Protocols
Method for Total Amitraz Determination using Hydrolysis and LC-ESI-MS/MS with DMA-d6 Internal Standard
This method is designed to quantify the total amitraz residue, including the parent compound and its metabolites containing the 2,4-DMA moiety, by converting them to 2,4-DMA through chemical hydrolysis. The use of DMA-d6 as an internal standard ensures high accuracy.
a. Sample Preparation and Extraction (QuEChERS-based)
-
Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.
-
Add a known amount of DMA-d6 internal standard solution.
-
Add 10 mL of deionized water and vortex to dissolve the honey.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
b. Hydrolysis
-
Transfer an aliquot of the acetonitrile supernatant to a new tube.
-
Add aqueous sodium hydroxide (NaOH) to induce alkaline hydrolysis, converting amitraz and its metabolites (DMPF, DMF) to 2,4-DMA. Methanol may be added to maintain a single phase.[8]
-
Heat the mixture under controlled conditions (e.g., 95°C for 1 hour) to ensure complete hydrolysis.
-
Cool the sample and neutralize with an appropriate acid.
c. Clean-up and Final Preparation
-
Perform a liquid-liquid extraction of the hydrolyzed solution with a suitable organic solvent (e.g., 2,2,4-trimethylpentane).[1]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
d. LC-ESI-MS/MS Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing additives like formic acid or ammonium formate to improve ionization.[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for 2,4-DMA and the DMA-d6 internal standard.
Method for Direct Determination of Amitraz and its Metabolites by LC-MS/MS
This method allows for the simultaneous quantification of the parent amitraz and its individual metabolites without a hydrolysis step.
a. Sample Preparation and Extraction
-
Weigh 2.00 g of the honey sample into a centrifuge tube.[7]
-
Add a known amount of the isotopic internal standard.[7]
-
Dissolve and dilute the honey with 10.0 mL of a pH 7 buffer solution.[7]
-
Perform a liquid-liquid extraction with acetonitrile. The addition of NaCl can improve phase separation.[7]
-
Centrifuge to separate the layers.
b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Take an aliquot of the acetonitrile supernatant.
-
Add a mixture of d-SPE sorbents, such as PSA (primary secondary amine) to remove sugars and organic acids, C18 to remove non-polar interferences, and MgSO₄ to remove excess water.[7]
-
Vortex and centrifuge at high speed.[7]
c. Final Preparation
-
Take the supernatant and prepare it for injection, which may involve evaporation and reconstitution in the initial mobile phase.[7]
d. LC-MS/MS Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with mobile phases such as 0.15% formic acid in water and acetonitrile.[7]
-
Ionization Mode: Positive ESI.
-
Detection: MRM of the specific precursor-product ion transitions for amitraz, DMPF, DMF, and 2,4-DMA.
Mandatory Visualizations
Caption: Workflow for Total Amitraz Analysis using Hydrolysis and DMA-d6.
References
- 1. Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid phase-extraction procedure for the determination of amitraz degradation products in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Amitraz-d6
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Amitraz-d6, a deuterated analog of the formamidine pesticide Amitraz. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Amitraz is classified as a possible human carcinogen (Group C) and can cause damage to organs through prolonged or repeated exposure.[1] The deuterated form, this compound, should be handled with the same level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3] Consider double gloving.[4] | Prevents dermal absorption, a primary route of pesticide exposure.[2][3] |
| Eye Protection | Safety glasses with side shields, snug-fitting goggles, or a full-face shield.[2][4] | Protects eyes from splashes of liquids or contact with dust.[2][4] |
| Body Protection | A laboratory coat or a clean, dry protective suit that covers the entire body from wrists to ankles.[2][4] | Minimizes skin contact with the compound.[2][4] |
| Respiratory Protection | An appropriate NIOSH/MSHA approved respirator should be used when handling the powder form or when there is a potential for aerosol generation.[4] This can range from a filtering facepiece respirator (e.g., N95) for dusts to a chemical cartridge respirator for vapors.[2][3] | Prevents inhalation of the compound, which can be harmful.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
1. Preparation:
-
Ensure a designated and well-ventilated work area, preferably a chemical fume hood.[4]
-
Assemble all necessary materials: this compound, solvent, appropriate glassware, and calibrated weighing equipment.
-
Don all required personal protective equipment as detailed in the table above.
2. Weighing the Compound:
-
Handle the solid form of this compound with care to minimize dust generation.[6][7]
-
Use a microbalance within a ventilated enclosure if possible.
-
Carefully transfer the desired amount of this compound onto weighing paper or directly into a tared vial.
3. Dissolving the Compound:
-
Add the appropriate solvent to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
4. Storage and Labeling:
-
Store the prepared solution in a tightly sealed, properly labeled container.
-
The label should include the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store in a cool, well-ventilated, and locked-up place.[5][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous waste at an approved waste disposal plant.[8][9] Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[8][9] They may retain residue and should be handled as hazardous.[9]
-
Spills: In the event of a spill, use personal protective equipment and absorb the spill with an inert material (e.g., earth or clay).[10] Collect the waste in a hermetic container and take it to the nearest authorized dangerous waste collection center.[10]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
